molecular formula C18H22N2O3 B4869422 1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea

1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea

Cat. No.: B4869422
M. Wt: 314.4 g/mol
InChI Key: HQFBTUYKDWAQEJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 3-phenylpropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 3-phenylpropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dimethoxyaniline+3-Phenylpropyl isocyanateThis compound\text{3,4-Dimethoxyaniline} + \text{3-Phenylpropyl isocyanate} \rightarrow \text{this compound} 3,4-Dimethoxyaniline+3-Phenylpropyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene, while catalysts like triethylamine may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(2-phenylethyl)urea
  • 1-(3,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea
  • 1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)thiourea

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl and 3-phenylpropyl groups contributes to its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-16-11-10-15(13-17(16)23-2)20-18(21)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFBTUYKDWAQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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